molecular formula C22H19FN4O2 B2410142 N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941920-93-0

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2410142
CAS No.: 941920-93-0
M. Wt: 390.418
InChI Key: GSKGSRMVWXVMSR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a bicyclic heteroaromatic core (pyrazolo[1,5-a]pyrazine) substituted with a 4-methylphenyl group at position 2 and an acetamide moiety at position 3. The acetamide side chain is further modified with a 5-fluoro-2-methylphenyl group, which enhances lipophilicity and metabolic stability. Such structural features are common in medicinal chemistry for targeting enzymes or receptors in central nervous system (CNS) disorders or inflammatory pathways . The fluorine atom at the 5-position of the phenyl ring likely improves bioavailability by reducing first-pass metabolism, while the methyl group at the 2-position may influence steric interactions with target proteins .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-14-3-6-16(7-4-14)19-12-20-22(29)26(9-10-27(20)25-19)13-21(28)24-18-11-17(23)8-5-15(18)2/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKGSRMVWXVMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated aromatic ring, a pyrazolo-pyrazine core, and an acetamide functional group. The molecular formula is C₁₈H₁₈F₂N₄O, with a molecular weight of approximately 342.36 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrazines can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Case Study : A derivative compound was tested against human leukemia cells (HL-60) and showed an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

  • Mechanism of Action : It is believed to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition can lead to decreased production of pro-inflammatory cytokines.
  • Research Findings : In animal models of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrazolo-Pyrazine Core : The initial step involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrazolo-pyrazine framework.
  • Fluorination : The introduction of the fluorine atom at the 5-position is typically achieved through electrophilic aromatic substitution using fluorinating agents.
  • Acetamide Formation : Finally, acetamide is introduced via acylation reactions using acetic anhydride or acetyl chloride.

Data Table

PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₄O
Molecular Weight342.36 g/mol
SolubilitySoluble in DMSO
Melting Point165–170 °C
IC50 (MCF-7)12 µM
IC50 (HL-60)15 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo-Acetamide Derivatives

Compound Name Core Structure Substituents (Position) Key Properties/Applications Reference
N-(5-Fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazine 2-(4-methylphenyl), 5-(5-fluoro-2-methylphenyl) Potential CNS targeting; enhanced metabolic stability
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin 2-(4-fluorophenyl), 5-(furan-2-ylmethyl) Unknown biological activity; triazine core may alter binding affinity
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidine 1-phenyl, 5-(5-chloro-2-methylphenyl) Chlorine substituent increases lipophilicity; potential kinase inhibition
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidine 1-(4-fluorophenyl), 5-(benzyl) Fluorine enhances target specificity; benzyl group may improve BBB penetration
F-DPA (Pyrazolo[1,5-a]pyrimidine acetamide) Pyrazolo[1,5-a]pyrimidine 2-(4-fluorophenyl), 3-(diethylamino) Radiolabeling for imaging TSPO in neuroinflammation

Key Findings:

Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazine (target compound) vs. Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit distinct substitution patterns at position 1, which could modulate selectivity for kinase or enzyme active sites .

Substituent Effects :

  • Fluorine vs. Chlorine : The target compound’s 5-fluoro group offers metabolic stability, while chlorine in increases molecular weight and lipophilicity, possibly enhancing membrane permeability but risking toxicity .
  • Methyl vs. Ethyl Groups : The 4-methylphenyl group in the target compound provides moderate steric hindrance compared to 4-ethylphenyl (), balancing solubility and target interaction .

Pyrazolo[3,4-d]pyrimidine derivatives () show structural similarities to kinase inhibitors, implying possible overlap in therapeutic targets .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of hydrazines with diketones, followed by acetamide coupling .

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